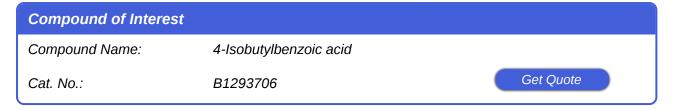


Spectral Data Analysis of 4-Isobutylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-isobutylbenzoic acid**, a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Chemical Structure and Properties

IUPAC Name: 4-(2-methylpropyl)benzoic acid[1]

CAS Number: 38861-88-0[1]

Molecular Formula: C11H14O2[1]

• Molecular Weight: 178.23 g/mol [1]

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted and reported ¹H and ¹³C NMR spectral data for **4-isobutylbenzoic acid**.



¹H NMR Data

Table 1: 1H NMR Spectral Data for 4-Isobutylbenzoic Acid

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|--------------------|-----------------|-------------|-----------------------------------|
| ~12.0-13.0 | Singlet (broad) | 1H | -COOH |
| ~7.95 | Doublet | 2H | Ar-H (ortho to -COOH) |
| ~7.25 | Doublet | 2H | Ar-H (ortho to -CH ₂) |
| ~2.55 | Doublet | 2H | -CH ₂ - |
| ~1.90 | Multiplet | 1H | -CH- |
| ~0.90 | Doublet | 6Н | -CH(CH₃)₂ |

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may exchange with $D_2O.[2][3]$ Aromatic protons typically appear in the 6.5-8.0 ppm region. [4][5]

¹³C NMR Data

Table 2: 13C NMR Spectral Data for 4-Isobutylbenzoic Acid



| Chemical Shift (δ) ppm | Assignment | |
|------------------------|------------------------------------|--|
| ~172 | -СООН | |
| ~147 | Ar-C (ipso to -CH ₂) | |
| ~130 | Ar-C (ipso to -COOH) | |
| ~129 | Ar-CH (ortho to -COOH) | |
| ~127 | Ar-CH (ortho to -CH ₂) | |
| ~45 | -CH₂- | |
| ~30 | -CH- | |
| ~22 | -CH(CH ₃) ₂ | |

Note: Carbons in an aromatic ring typically absorb in the 120-150 ppm range. Carboxyl carbons are found further downfield, typically between 165 to 185 ppm.[2]

Experimental Protocol - NMR Spectroscopy

A general protocol for obtaining NMR spectra of aromatic carboxylic acids is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of 4-isobutylbenzoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).[6]
- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[6]
- Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-isobutylbenzoic acid** shows characteristic absorptions for the carboxylic acid and aromatic functionalities.

IR Spectral Data

Table 3: IR Spectral Data for 4-Isobutylbenzoic Acid

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|--------------------|--|
| 3300-2500 | Strong, very broad | O-H stretch (carboxylic acid dimer)[7] |
| 3100-3000 | Medium | C-H stretch (aromatic)[4] |
| 2960-2850 | Medium to Strong | C-H stretch (aliphatic) |
| 1760-1690 | Strong | C=O stretch (carboxylic acid) [7] |
| 1600-1585 | Medium | C-C stretch (in-ring, aromatic) [4] |
| 1500-1400 | Medium | C-C stretch (in-ring, aromatic) [4] |
| 1320-1210 | Strong | C-O stretch (carboxylic acid)[7] |
| 950-910 | Medium, broad | O-H bend (out-of-plane)[7] |

Experimental Protocol - FTIR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like **4-isobutylbenzoic acid** is as follows:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of 4-isobutylbenzoic acid with approximately 100-200 mg
 of dry potassium bromide (KBr) in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.



- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data

The mass spectrum of **4-isobutylbenzoic acid** is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectral Data for 4-Isobutylbenzoic Acid

| Relative Intensity (%) | Assignment |
|------------------------|--|
| Moderate | [M] ⁺ (Molecular Ion) |
| Moderate | [M - OH]+ |
| Strong | [M - C ₃ H ₇] ⁺ or [M - COOH] ⁺ |
| Moderate | [C ₉ H ₁₃] ⁺ |
| Moderate | [C ₇ H ₇]+ (Tropylium ion) |
| High | [C ₃ H ₇]+ |
| | Moderate Moderate Strong Moderate Moderate |



Note: The fragmentation pattern can be influenced by the ionization method used.

Experimental Protocol - GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like **4-isobutylbenzoic acid**.

- Sample Preparation: Dissolve a small amount of **4-isobutylbenzoic acid** in a suitable volatile solvent (e.g., dichloromethane or methanol). Derivatization to form a more volatile ester may be employed to improve chromatographic performance.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
- GC Conditions:
 - Column: A nonpolar or medium-polarity capillary column is typically used.
 - Carrier Gas: Helium at a constant flow rate.
 - Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.
 - Oven Temperature Program: A temperature gradient is used to separate the components of the sample.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) is commonly used.
 - Mass Analyzer: A quadrupole or ion trap analyzer is typical.
 - Scan Range: Set to cover the expected mass range of the compound and its fragments.
- Data Analysis: The GC separates the components of the sample, and the MS provides a
 mass spectrum for each component as it elutes. The resulting data is analyzed to identify the
 compound based on its retention time and mass spectrum.

Logical Workflow



The following diagram illustrates the general workflow for the spectral analysis of **4-isobutylbenzoic acid**.

Workflow for Spectral Analysis of 4-Isobutylbenzoic Acid Sample Preparation 4-Isobutylbenzoic Acid Spectroscopic Analysis NMR Spectroscopy IR Spectroscopy Mass Spectrometry (1H and 13C) (FTIR) (GC-MS) Data Acquisition & Processing Acquire FID Acquire Interferogram Acquire Total Ion Chromatogram Process Spectrum **Process Spectrum** & Mass Spectra Data Interpretation & Structure Elucidation **Chemical Shifts** Characteristic Absorptions Molecular Ion Peak **Coupling Constants** Functional Group ID Fragmentation Pattern Integration Confirm Structure of 4-Isobutylbenzoic Acid

Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Isobutylbenzoic acid | C11H14O2 | CID 38111 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectral Data Analysis of 4-Isobutylbenzoic Acid: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1293706#spectral-data-for-4-isobutylbenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com